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Introduction

CD122, the interleukin-2 (IL-2) and interleukin-15 (IL-15) receptor beta subunit, is a critical
component in the signaling pathways that regulate the proliferation and activity of T cells and
Natural Killer (NK) cells.[1][2] Its role in mediating immune responses makes it a compelling
target for therapeutic monoclonal antibodies aimed at treating various autoimmune diseases
and cancers. The development of a humanized anti-CD122 antibody is a key strategy to create
a therapeutic agent with high specificity and reduced immunogenicity in patients.[1]

These application notes provide a comprehensive overview of the development and
characterization of a humanized anti-CD122 antibody. This document details the critical steps
from antibody humanization to in-depth characterization of its binding properties and functional
activity. The protocols provided offer step-by-step guidance for researchers in the field of
therapeutic antibody development.

Data Summary

The following tables summarize the key quantitative data obtained during the characterization
of the humanized anti-CD122 antibody (designated as hCD122-Ab).

Table 1: Binding Affinity and Kinetics of hCD122-Ab
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Antibody Antigen K_D (nM) k_a (1/Ms) k_d (1/s)

Murine Precursor  Human CD122 1.2 2.5x10"5 3.0x10"4

hCD122-Ab Human CD122 0.8 3.1x 1075 25x 104
Cynomolgus

hCD122-Ab 1.0 2.8x10"5 2.8 x 104
CD122

Isotype Control Human CD122 No Binding No Binding No Binding

Table 2: Cell-Based Binding Affinity of hCD122-Ab

Cell Line Target Expression Antibody EC_50 (nM)
Activated Human )
High CD122 hCD122-Ab 2.5
PBMCs
NK-92 Cells Moderate CD122 hCD122-Ab 51
Jurkat Cells Low/No CD122 hCD122-Ab >1000

Table 3: Functional Activity of hCD122-Ab

Assay Target Cells Effector Cells EC_50 (nM) Max Lysis (%)
Activated Human  Human
CDC 15.2 65
PBMCs Complement
Activated Human
ADCC NK Cells 0.5 80
PBMCs
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Figure 1: CD122 Signaling Pathway.
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Figure 2: Experimental Workflow.

Experimental Protocols

Antibody Humanization by Complementarity-
Determining Region (CDR) Grafting

This protocol outlines the in-silico and molecular biology steps to humanize a murine anti-
CD122 monoclonal antibody.

1.1. In-Silico Design:

e Sequence Analysis: Sequence the variable heavy (VH) and light (VL) chains of the murine
anti-CD122 antibody.

» CDR ldentification: Identify the CDRs of the murine VH and VL chains using a standard
numbering scheme (e.g., Kabat, Chothia).

e Human Germline Framework Selection: Search human germline V and J gene databases for
framework regions (FRs) with the highest sequence homology to the murine antibody's FRs.

o 3D Modeling: Generate a 3D model of the murine antibody's variable fragment (Fv) to
identify key framework residues that may influence CDR conformation.

o Back-Mutation Analysis: Identify framework residues in the selected human germline
sequences that differ from the murine sequence and are predicted to be critical for
maintaining CDR structure. Plan for potential "back-mutations" to the original murine residue
if necessary.

1.2. Molecular Biology:
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e Gene Synthesis: Synthesize the DNA sequences encoding the humanized VH and VL
chains, incorporating the murine CDRs into the selected human frameworks.

» Vector Construction: Clone the synthesized humanized VH and VL genes into a mammalian
expression vector containing the desired human constant regions (e.g., IgG1).

o Expression and Purification: Transfect a suitable mammalian cell line (e.g., CHO, HEK293)
with the expression vector. Culture the cells and purify the secreted humanized antibody
using Protein A affinity chromatography.

Surface Plasmon Resonance (SPR) for Binding Affinity
and Kinetics

This protocol describes the determination of binding kinetics and affinity of the humanized anti-
CD122 antibody to recombinant human CD122 protein.[3][4]

2.1. Materials:

e SPRinstrument (e.g., Biacore)

e CM5 sensor chip

* Amine coupling kit (EDC, NHS, ethanolamine)

e Recombinant human CD122 protein

¢ Humanized anti-CD122 antibody (hCD122-Ab) and murine precursor

o HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant
P20)

2.2. Procedure:
e Chip Immobilization:

1. Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for
7 minutes.
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2. Immobilize recombinant human CD122 (diluted to 10 pg/mL in 10 mM sodium acetate, pH
5.0) to the desired level (e.g., ~100 RU).

3. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCI, pH
8.5.

o Kinetic Analysis:
1. Prepare a dilution series of the hCD122-Ab in HBS-EP+ buffer (e.g., 0 nM to 50 nM).

2. Inject each antibody concentration over the immobilized CD122 surface for 180 seconds
(association phase).

3. Allow dissociation in HBS-EP+ buffer for 600 seconds (dissociation phase).
4. Regenerate the sensor surface between cycles with a short pulse of glycine-HCI, pH 1.5.
o Data Analysis:

1. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the
association rate constant (ka), dissociation rate constant (kd), and the equilibrium
dissociation constant (KD).

Flow Cytometry for Cell-Based Binding

This protocol details the assessment of hCD122-Ab binding to CD122-expressing cells.
3.1. Materials:

o CD122-positive cells (e.g., activated human PBMCs, NK-92 cells)

e CD122-negative cells (e.g., Jurkat cells)

e« hCD122-Ab

* |sotype control antibody

» Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human 1gG)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
e Flow cytometer
3.2. Procedure:

o Cell Preparation: Harvest and wash cells, then resuspend in cold FACS buffer to a
concentration of 1x1076 cells/mL.

» Antibody Incubation:
1. Aliquot 100 pL of cell suspension into flow cytometry tubes.
2. Add a serial dilution of hCD122-Ab or isotype control (e.g., 0.01 to 1000 nM).
3. Incubate on ice for 30-60 minutes.

e Washing: Wash cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5
minutes between washes.

o Secondary Antibody Incubation: Resuspend the cell pellet in 100 puL of FACS buffer
containing the fluorescently labeled secondary antibody at the manufacturer's recommended
dilution. Incubate on ice for 30 minutes in the dark.

o Final Wash: Wash cells twice with cold FACS buffer.

o Acquisition: Resuspend the final cell pellet in 300 pL of FACS buffer and acquire data on a
flow cytometer.

o Data Analysis: Determine the median fluorescence intensity (MFI) for each antibody
concentration. Plot MFI versus antibody concentration and fit to a sigmoidal dose-response
curve to calculate the EC50 value.

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol measures the ability of hCD122-Ab to induce cell death in the presence of
complement.
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4.1. Materials:
o CD122-expressing target cells (e.g., activated human PBMCSs)
e hCD122-Ab and isotype control
e Human complement serum (e.g., from rabbit or human source)
» Calcein-AM
e Assay medium (e.g., RPMI 1640)
e 96-well flat-bottom plate
o Fluorescence plate reader
4.2. Procedure:
o Target Cell Labeling:
1. Resuspend target cells at 1x1076 cells/mL in assay medium.
2. Add Calcein-AM to a final concentration of 2 yuM.
3. Incubate for 30 minutes at 37°C.
4. Wash cells twice with assay medium.
e Assay Setup:
1. Seed 5x10"4 labeled target cells per well in a 96-well plate.
2. Add serial dilutions of hCD122-Ab or isotype control.
3. Add human complement serum to a final concentration of 10-20%.

4. Include control wells for spontaneous release (cells + complement, no antibody) and
maximum release (cells + 2% Triton X-100).
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 Incubation: Incubate the plate for 2-4 hours at 37°C.

o Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation: 485
nm, Emission: 520 nm).

o Data Analysis: Calculate the percentage of specific lysis using the following formula: % Lysis
=100 * (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum
Release)

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

This protocol assesses the ability of hCD122-Ab to mediate the killing of target cells by effector
cells.

5.1. Materials:

o CD122-expressing target cells

 Effector cells (e.g., human NK cells or PBMCs)
 hCD122-Ab and isotype control

o Cell viability reagent (e.g., a non-radioactive LDH release assay kit or a fluorescent live/dead
stain)

e Assay medium (e.g., RPMI 1640 + 10% FBS)
e 96-well U-bottom plate
5.2. Procedure:
o Cell Preparation:
1. Prepare target cells at 1x1075 cells/mL in assay medium.

2. Prepare effector cells at a concentration to achieve the desired Effector:Target (E:T) ratio
(e.g., 2.5x10"6 cells/mL for a 25:1 ratio).
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e Assay Setup:
1. Add 50 pL of target cells (5,000 cells) to each well of a 96-well plate.
2. Add 50 pL of serially diluted hCD122-Ab or isotype control.
3. Incubate for 30 minutes at 37°C to allow antibody opsonization.
4. Add 100 pL of effector cells.

5. Include control wells for spontaneous lysis (target cells only), effector cell background
(effector cells only), and maximum lysis (target cells + lysis buffer).

 Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact, then
incubate for 4-6 hours at 37°C.

» Data Acquisition:
1. Centrifuge the plate at 250 x g for 5 minutes.
2. Transfer 50-100 pL of supernatant to a new flat-bottom plate.

3. Add the LDH substrate or other detection reagent according to the manufacturer's
instructions.

4. Measure absorbance or fluorescence using a plate reader.

o Data Analysis: Calculate the percentage of specific lysis using the formula provided in the
detection kit, correcting for spontaneous and background lysis. Plot the percent lysis against
antibody concentration and determine the EC50.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Development and
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Available at: [https://www.benchchem.com/product/b15138354#humanized-anti-cd122-
antibody-development-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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